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Compound of Interest

Fosravuconazole L-Lysine
Compound Name:
Ethanolate

Cat. No. B607541

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding drug interaction studies of fosravuconazole
L-lysine ethanolate. The following troubleshooting guides and frequently asked questions
(FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for fosravuconazole and its active metabolite,
ravuconazole?

Fosravuconazole is a prodrug that is rapidly converted to its active form, ravuconazole.
Ravuconazole is metabolized, to a lesser extent than many other azole antifungals, primarily
through the cytochrome P450 (CYP) enzyme system.

Q2: What is the potential for fosravuconazole to cause clinically significant drug-drug
interactions (DDIs)?

Fosravuconazole has a lower potential for drug-drug interactions compared to some other
azole antifungals like itraconazole.[1][2][3] HowevVer, it is a moderate inhibitor of CYP3A4 and
may affect the pharmacokinetics of drugs that are sensitive substrates of this enzyme.[4][5]
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Interactions with other major CYP enzymes and common drug transporters appear to be minor.

[415](6]

Q3: My experiment shows a significant interaction between fosravuconazole and a CYP3A4
substrate. What could be the cause?

A significant interaction with a CYP3A4 substrate is expected. Clinical studies have shown that
fosravuconazole can increase the exposure of midazolam, a sensitive CYP3A4 substrate, by
approximately threefold.[4][6] If the observed interaction is substantially greater than this,
consider the following:

» Patient-specific factors: Genetic polymorphisms in CYP3A4 or concomitant medications
could alter the extent of the interaction.

o Experimental conditions: Ensure that the dosing and timing of both fosravuconazole and the
substrate drug are consistent with established protocols. Review the experimental protocol
for any deviations.

Q4: | am not observing the expected mild interaction with a CYP2C9 substrate. What should |
check?

Clinical data suggest that fosravuconazole does not have a clinically relevant effect on
CYP2C9 activity.[4] If your results deviate, consider these points:

e Substrate sensitivity: The probe drug used may not be a sufficiently sensitive substrate for
CYP2Co.

o Assay variability: Review the analytical method for potential sources of error or variability.

o Confounding factors: Ensure no other substances in the experimental system are influencing
CYP2C9 activity.

Q5: Are there any known interactions with drug transporters like P-glycoprotein (P-gp)?

Studies have shown that fosravuconazole has no clinically significant inhibitory effects on P-
glycoprotein (P-gp), BCRP, OATP1B1, and OATP1B3.[1][4][5][6] Therefore, clinically relevant
interactions with substrates of these transporters are not anticipated.
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Troubleshooting Guides

Issue: Unexpectedly High Plasma Concentrations of a
Co-administered CYP3A4 Substrate

Possible Cause 1: Moderate Inhibition of CYP3A4 by Fosravuconazole Fosravuconazole is a
moderate inhibitor of CYP3A4.[4][5] This can lead to decreased metabolism and consequently,
increased plasma concentrations of co-administered drugs that are primarily cleared by
CYP3AA4.

Troubleshooting Steps:

Confirm Substrate Metabolism: Verify that the co-administered drug is indeed a sensitive
substrate of CYP3A4.

e Review Dosing: Ensure that the doses of both fosravuconazole and the substrate drug are
within the expected therapeutic range.

o Consider Genetic Variability: Polymorphisms in the CYP3A4 gene can lead to inter-individual
differences in the magnitude of drug interactions.

¢ Quantitative Analysis: Refer to the quantitative data from clinical studies (see Table 1) to
determine if the observed increase in exposure is consistent with the expected ~3-fold
increase for sensitive substrates like midazolam.[4]

Issue: Inconsistent Results in Transporter Interaction
Assays

Possible Cause 1. Low Potential for Transporter-Mediated Interactions Clinical studies have
indicated that fosravuconazole does not cause major interactions with key drug transporters
such as P-gp, BCRP, OATP1B1, and OATP1B3.[1][4][5][6]

Troubleshooting Steps:

o Verify Transporter Substrate: Confirm that the probe drug used is a specific and sensitive
substrate for the transporter being investigated.
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e Assess Assay Sensitivity: Ensure the in vitro or in vivo model has sufficient sensitivity to
detect known inhibitors of the transporter.

o Review Experimental Protocol: Carefully examine the experimental design for any factors
that could confound the results, such as non-specific binding or the presence of other
inhibitors.

o Compare with Clinical Data: As shown in Table 2, the effect of fosravuconazole on the
pharmacokinetics of digoxin (a P-gp substrate) and rosuvastatin (an OATP1B1/3 and BCRP
substrate) is not clinically significant.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of CYP Probe Drugs With and Without Co-administration
of Fosravuconazole (BFE1224)[4]
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Probe Drug
e Probe Drug + Geometric
Probe Drug Parameter Alone Fosravucon Mean Ratio
Isozyme
(Mean + SD) azole (Mean (90% CI)
*+ SD)
, AUCt 1.05 (1.00 -
CYP1A2 Caffeine 17500 £ 5400 18500 + 5300
(ng-h/mL) 1.11)
Cmax 1.00 (0.95 -
3680 + 970 3700 £ 900
(ng/mL) 1.06)
_ AUCt 98700 + 97300 + 0.98 (0.94 -
CYP2C9 Tolbutamide
(ng-h/mL) 29300 27600 1.02)
Cmax 0.98 (0.94 -
9880 + 2240 9670 + 2140
(ng/mL) 1.02)
AUCt 1.15 (1.02 -
CYP2C19 Omeprazole 771 + 467 896 + 585
(ng-h/mL) 1.30)
Cmax 1.08 (0.97 -
338 +170 363 + 182
(ng/mL) 1.21)
Dextromethor  AUCt 1.01 (0.88 -
CYP2D6 7.97 £9.08 8.32+8.87
phan (ng-h/mL) 1.16)
Cmax 1.00 (0.87 -
1.31+1.28 1.32+1.19
(ng/mL) 1.14)
_ AUCt 2.92 (2.59 -
CYP3A (Oral) Midazolam 8.87+4.41 26.4+11.2
(ng-h/mL) 3.29)
Cmax 2.36 (2.07 -
3.22+1.70 7.64 +£3.42
(ng/mL) 2.68)
_ _ AUCt 1.38(1.29 -
CYP3A(i.v.) Midazolam 26.6 £6.9 36.5+£8.0
(ng-h/mL) 1.47)
Cmax 1.22 (1.14 -
19.1+4.6 23.3+4.8
(ng/mL) 1.31)
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Table 2: Pharmacokinetic Parameters of Transporter Probe Drugs With and Without Co-
administration of Fosravuconazole (BFE1224)[4]

Probe Drug
Probe Drug + Geometric
Transporter .
() Probe Drug Parameter Alone Fosravucon Mean Ratio
s
(Mean + SD) azole (Mean (90% CI)
* SD)
o AUCt 1.05 (0.98 -
P-gp Digoxin 9.83+2.05 10.3+2.0
(ng-h/mL) 1.12)
Cmax 1.05 (0.97 -
1.04 £0.22 1.10+0.21
(ng/mL) 1.15)
OATP1B1/3, ] AUCt 1.04 (0.94 -
Rosuvastatin 78.4+30.1 825+ 32.7
BCRP (ng-h/mL) 1.15)
Cmax 1.01 (0.89 -
9.95 + 3.47 10.1 £+ 3.5
(ng/mL) 1.14)

Experimental Protocols
CYP Cocktail Drug Interaction Study[5]

o Objective: To assess the effect of fosravuconazole on the activity of major CYP enzymes.
o Study Design: An open-label, two-period study in healthy subjects.
e Period 1 (Baseline):

o Day 1: Oral administration of a single dose of the Cooperstown W/T CYP cocktail (caffeine
200 mg, tolbutamide 500 mg, omeprazole 40 mg, dextromethorphan 60 mg, and
midazolam 2 mg syrup).

o Day 2: Intravenous infusion of midazolam (2 mg) over 30 minutes.

e Washout Period: At least 3 days.
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e Period 2 (With Fosravuconazole):
o Days 8-10: Loading dose of fosravuconazole (400 mg twice daily).
o Days 11-16: Maintenance dose of fosravuconazole (200 mg once dalily).
o Day 15: Oral administration of the CYP cocktail with fosravuconazole.

o Day 16: Intravenous infusion of midazolam (2 mg) 2 hours after fosravuconazole
administration.

o Pharmacokinetic Sampling: Blood samples were collected at predefined time points to
determine the plasma concentrations of the probe drugs and their metabolites.

Transporter Cocktail Drug Interaction Study[5]

o Objective: To evaluate the effect of fosravuconazole on the activity of key drug transporters.
» Study Design: A separate clinical study in healthy subjects.
o Methodology:

o Atransporter cocktail consisting of digoxin (a P-gp substrate) and rosuvastatin (an
OATP1B1/3 and BCRP substrate) was administered to healthy subjects.

o Pharmacokinetic profiles of digoxin and rosuvastatin were assessed before and after
administration of fosravuconazole.

Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Cytochrome P450 Enzymes Co-administered Drugs (Substrates)
Increased Plasma
Fosravuconazole Administration p
Moderate Inhibition ,/gm Metabalism WﬂEX CElES 5 Increased_Exposure
. . IR

Fosravuconazole L-Lysine Ethanolate = Ravuconazole (Active Metabolite)

_Minor/No Inhibition
No Significant Change

CYP1A2, 2C9, 2C19, 2D6 | - ME1200lism. |, o JCTNRICNRSNtne in Exposure No_Significant_Change

Click to download full resolution via product page

Caption: Fosravuconazole's primary drug interaction pathway.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b607541?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Period 1: Baseline Assessment

Administer CYP/Transporter
Probe Drug Cocktail

/ Collect Pharmacokinetic Samples /

Washout Period

Period 2: Fosravucondzole Co-administration

Administer Fosravuconazole
(Loading & Maintenance Doses)

Administer CYP/Transporter
Probe Drug Cocktall

/ Collect Pharmacokinetic Samples /

\/

Analyze Pharmacokinetic Data

Compare Period 1 vs. Period

Click to download full resolution via product page

Caption: Clinical drug interaction study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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